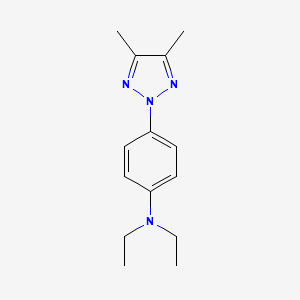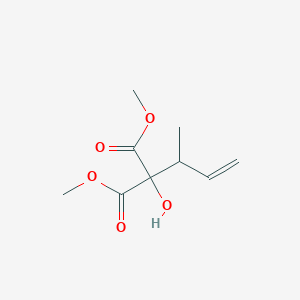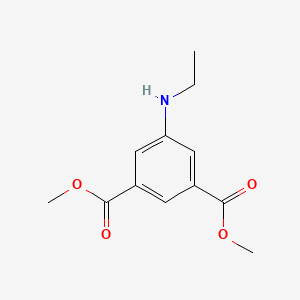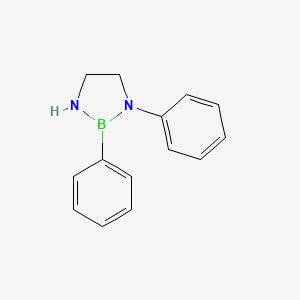![molecular formula C12H15N3O2S3 B14370990 3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide CAS No. 91173-56-7](/img/structure/B14370990.png)
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide is a chemical compound with a complex structure that includes a benzothiophene ring, a sulfanyl group, and a sulfamoylpropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide typically involves multiple steps, starting with the preparation of the benzothiophene ring. The benzothiophene can be synthesized through a cyclization reaction involving a suitable precursor. The next step involves the introduction of the sulfanyl group, which can be achieved through a nucleophilic substitution reaction. Finally, the sulfamoylpropanimidamide moiety is introduced through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels. The specific methods used can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfamoyl group.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzothiophene ring can introduce various functional groups.
Scientific Research Applications
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1-Benzothiophen-2-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide
- 3-{[(1-Benzothiophen-4-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide
- 3-{[(1-Benzothiophen-5-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide
Uniqueness
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide is unique due to the specific position of the benzothiophene ring and the sulfanyl group. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. The specific interactions with molecular targets can also differ, leading to distinct applications in research and industry.
Properties
CAS No. |
91173-56-7 |
|---|---|
Molecular Formula |
C12H15N3O2S3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-ylmethylsulfanyl)-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C12H15N3O2S3/c13-12(15-20(14,16)17)5-6-18-7-9-8-19-11-4-2-1-3-10(9)11/h1-4,8H,5-7H2,(H2,13,15)(H2,14,16,17) |
InChI Key |
NORSJCFXYANYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)




![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)

![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)


![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)


![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
